1-(2-Bromoethyl)-2-methoxynaphthalene 1-(2-Bromoethyl)-2-methoxynaphthalene
Brand Name: Vulcanchem
CAS No.: 51972-95-3
VCID: VC6281568
InChI: InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3
SMILES: COC1=C(C2=CC=CC=C2C=C1)CCBr
Molecular Formula: C13H13BrO
Molecular Weight: 265.15

1-(2-Bromoethyl)-2-methoxynaphthalene

CAS No.: 51972-95-3

Cat. No.: VC6281568

Molecular Formula: C13H13BrO

Molecular Weight: 265.15

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-2-methoxynaphthalene - 51972-95-3

Specification

CAS No. 51972-95-3
Molecular Formula C13H13BrO
Molecular Weight 265.15
IUPAC Name 1-(2-bromoethyl)-2-methoxynaphthalene
Standard InChI InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3
Standard InChI Key LDGAEWCTZVNYEJ-UHFFFAOYSA-N
SMILES COC1=C(C2=CC=CC=C2C=C1)CCBr

Introduction

Chemical Identity and Structural Characteristics

1-(2-Bromoethyl)-2-methoxynaphthalene belongs to the class of halogenated aromatic ethers. Its molecular formula is C13H13BrO\text{C}_{13}\text{H}_{13}\text{BrO}, with a molecular weight of 265.14 g/mol. The compound’s structure combines a naphthalene backbone with a methoxy (-OCH3_3) group at position 2 and a 2-bromoethyl (-CH2_2CH2_2Br) substituent at position 1 (Figure 1) .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number51972-95-3
Molecular FormulaC13H13BrO\text{C}_{13}\text{H}_{13}\text{BrO}
Molecular Weight265.14 g/mol
Structural FeaturesMethoxy (2-position), Bromoethyl (1-position)

The bromoethyl group introduces significant steric and electronic effects, influencing reactivity in substitution and elimination reactions. The methoxy group, being electron-donating, enhances the aromatic ring’s electron density, potentially directing electrophilic attacks to specific positions .

Synthesis and Manufacturing Processes

Bromination of 2-Methoxynaphthalene Derivatives

A patent (US4628123A) describes the bromination of 2-methoxynaphthalene using bromine (Br2\text{Br}_2) in acetic acid, followed by dehalogenation with iron to yield mono-brominated products . While this process targets 2-methoxy-6-bromo-naphthalene, adapting the conditions—such as substituting ethylene dibromide or employing radical bromination—could theoretically yield the bromoethyl variant. Key steps include:

  • Bromination: Reaction of 2-methoxynaphthalene with bromine in a carboxylic acid solvent (e.g., acetic acid) at 30–60°C.

  • Debromination: Use of iron powder or chips to selectively remove bromine atoms, preserving the methoxy group .

Alkylation and Functionalization

Applications in Pharmaceutical and Organic Chemistry

While direct applications of 1-(2-Bromoethyl)-2-methoxynaphthalene are sparsely documented, its structural analogs play critical roles in drug synthesis. For example:

  • Naproxen Intermediates: 2-Methoxynaphthalene derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen . The bromoethyl group in 1-(2-Bromoethyl)-2-methoxynaphthalene could serve as a leaving group in nucleophilic substitution reactions, enabling carbon-carbon bond formation essential for drug scaffolds .

  • Cross-Coupling Reactions: The compound’s bromine atom may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the synthesis of biaryl or amine-containing structures .

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash thoroughly with soap and water
InhalationUse fume hoods or respiratory protection
StorageStore in a cool, dry place away from oxidizers

Research Gaps and Future Directions

The discontinuation of 1-(2-Bromoethyl)-2-methoxynaphthalene highlights challenges in its synthesis or stability. Future studies could explore:

  • Green Synthesis Routes: Catalytic methods using palladium or nickel to reduce bromine waste.

  • Stability Studies: Investigating decomposition pathways under varying temperatures and pH.

  • Biological Activity Screening: Assessing antimicrobial or anticancer potential given its structural similarity to bioactive naphthalenes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator